4-(2-Carboethoxyphenyl)-1-butene

Description

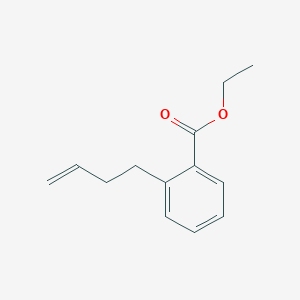

4-(2-Carboethoxyphenyl)-1-butene (CAS 731772-77-3) is an organic compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.27 g/mol . Its structure features a phenyl ring substituted with a carboethoxy (–COOEt) group at the 2-position and a 1-butene chain at the 4-position.

Properties

IUPAC Name |

ethyl 2-but-3-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-5-8-11-9-6-7-10-12(11)13(14)15-4-2/h3,6-7,9-10H,1,4-5,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBWQTJZWDRTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641145 | |

| Record name | Ethyl 2-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-77-3 | |

| Record name | Ethyl 2-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboethoxyphenyl)-1-butene typically involves the reaction of ethyl 2-iodobenzoate with an appropriate alkene under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar palladium-catalyzed cross-coupling reactions, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboethoxyphenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated butane derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

4-(2-Carboethoxyphenyl)-1-butene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Carboethoxyphenyl)-1-butene involves its interaction with molecular targets through its functional groups. The phenyl ring and carboethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The butene chain provides a site for further chemical modifications, enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents |

|---|---|---|---|---|---|

| 4-(2-Carboethoxyphenyl)-1-butene | 731772-77-3 | C₁₃H₁₆O₂ | 204.27 | 2.98 | 2-Carboethoxy |

| 4-(2-Biphenyl)-1-butene | 157581-09-4 | C₁₆H₁₆ | 208.30 | 4.9 | 2-Biphenyl |

| 4-[(3-Trifluoromethyl)phenyl]-1-butene | 21172-36-1 | C₁₁H₁₁F₃ | 200.20 | N/A | 3-Trifluoromethyl |

| 4-(2-Acetoxyphenyl)-1-butene | 890097-68-4 | C₁₂H₁₄O₂ | 190.24 | N/A | 2-Acetoxy |

Research Findings

- Hydrophobicity Trends: Compounds with non-polar substituents (e.g., biphenyl, methyl) exhibit higher LogP values, while polar groups (carboethoxy, acetoxy) enhance hydrophilicity .

- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃, –COOEt) increase electrophilicity, favoring reactions like Michael additions or electrophilic substitutions .

- Safety Profiles: Limited data exist for this compound, but halogenated analogs (e.g., brominated derivatives) may pose higher toxicity risks .

Biological Activity

4-(2-Carboethoxyphenyl)-1-butene is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

- Chemical Formula : C13H16O2

- IUPAC Name : this compound

This compound features a phenyl ring substituted with a carboethoxy group and a butene moiety, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Shows antifungal properties, particularly against Candida species.

The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notable findings include:

- Cell Line Studies : The compound has been tested on various cancer cell lines, including breast and prostate cancer cells, showing dose-dependent cytotoxicity.

- Mechanism : It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival in both microbial and cancer cells.

- Receptor Binding : Potential binding to hormone receptors has been suggested, which could influence cancer cell growth dynamics.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results indicated:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 32 µg/mL |

| Gram-negative Bacteria | 64 µg/mL |

| Fungi (Candida spp.) | 16 µg/mL |

This study highlights the compound's potential as a new antimicrobial agent.

Study 2: Anticancer Activity

In a study published in Cancer Research, researchers assessed the effects of this compound on prostate cancer cells. Key findings included:

- IC50 Values : The IC50 for prostate cancer cells was determined to be approximately 25 µM.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cell populations after treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.